molecular formula C23H21N5O2 B11332619 N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide

N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide

Cat. No.: B11332619
M. Wt: 399.4 g/mol
InChI Key: ADTQZVAJBXIUNR-UHFFFAOYSA-N
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Description

N-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and a 4-methylphenylamino group, connected to a phenyl ring and a furan-2-carboxamide moiety

Preparation Methods

The synthesis of N-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE involves several steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized via a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst . The subsequent steps involve the introduction of the 4-methylphenylamino group and the furan-2-carboxamide moiety through nucleophilic substitution reactions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups using appropriate reagents.

    Hydrogenation: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: It is investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Biochemistry: The compound’s interactions with enzymes and receptors are explored to understand its mechanism of action.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

N-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE can be compared with other aminopyrimidine derivatives, such as:

    Dasatinib: A pyrimidine-based drug used in the treatment of leukemia.

    Nilotinib: Another pyrimidine-based drug with applications in cancer therapy.

    Imatinib: A well-known anticancer drug that targets specific tyrosine kinases.

The uniqueness of N-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE lies in its specific substitution pattern and the presence of the furan-2-carboxamide moiety, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C23H21N5O2

Molecular Weight

399.4 g/mol

IUPAC Name

N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H21N5O2/c1-15-5-7-17(8-6-15)26-21-14-22(25-16(2)24-21)27-18-9-11-19(12-10-18)28-23(29)20-4-3-13-30-20/h3-14H,1-2H3,(H,28,29)(H2,24,25,26,27)

InChI Key

ADTQZVAJBXIUNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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